molecular formula C19H30N5O10P B058962 [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate CAS No. 1280130-08-6

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

Cat. No.: B058962
CAS No.: 1280130-08-6
M. Wt: 519.4 g/mol
InChI Key: JFVZFKDSXNQEJW-AWEZNQCLSA-N
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Description

The compound [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate is a structurally complex nucleoside analog featuring a 6-aminopurine base linked to a propan-2-yloxycarbonyloxymethoxy-phosphoryl scaffold. Key characteristics include:

  • Stereochemistry: (2S) configuration at the propan-2-yl moiety.
  • Functional Groups: A phosphoryl group bridged by carbonate and oxymethyl ester linkages, which may act as prodrug motifs to enhance bioavailability.
  • Potential Applications: Likely designed for antiviral or anticancer activity, leveraging the purine base for targeting nucleic acid metabolism pathways.

Properties

CAS No.

1280130-08-6

Molecular Formula

C19H30N5O10P

Molecular Weight

519.4 g/mol

IUPAC Name

[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22)/t14-/m0/s1

InChI Key

JFVZFKDSXNQEJW-AWEZNQCLSA-N

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Isomeric SMILES

C[C@@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C

Origin of Product

United States

Biological Activity

The compound [[ (2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate , also known as Tenofovir Disoproxil Fumarate (S)-Isomer impurity, is a complex organic molecule with significant implications in medicinal chemistry. Its structural characteristics suggest potential applications in drug design, particularly as an antiviral and anticancer agent due to the presence of the 6-aminopurine moiety, which is critical in biological systems.

Structural Features

The compound features multiple functional groups, including:

  • Amino Group : Contributes to its biological activity.
  • Carbonate and Phosphonate Functionalities : Implicated in its mechanism of action and interaction with biological targets.

Biological Activity Overview

Biological activity refers to the effects that a compound exerts on living organisms. The unique structure of this compound suggests several pharmacological activities, particularly in the context of antiviral and anticancer properties.

The biological activity of this compound can be assessed through various bioassays that evaluate:

  • Cell Viability : The ability of the compound to affect cell survival.
  • Cell Proliferation : Its impact on the growth rate of cells.

The presence of the 6-aminopurine moiety indicates that this compound may mimic nucleobases, potentially interfering with nucleic acid synthesis or function.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with related compounds is useful. Below is a table summarizing structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
6-AminopurineContains an amino group and purine ringAntiviral, anticancer
AcyclovirPurine derivative with antiviral propertiesAntiviral
TenofovirNucleotide analogue used in HIV treatmentAntiviral

This compound stands out due to its complex functionalization and potential dual activity as both an antiviral and anticancer agent .

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of compounds similar to [[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate. For instance:

  • Antiviral Activity : Research indicates that compounds containing purine derivatives exhibit significant antiviral properties against HIV and Hepatitis B. The structural similarity to Tenofovir suggests potential efficacy in these areas.
  • Anticancer Properties : Some studies have shown that modifications to purine derivatives can enhance their ability to inhibit cancer cell proliferation, making them candidates for further development in oncology .
  • Quality Control Applications : Given its role as an impurity in Tenofovir Disoproxil, understanding its biological activity is crucial for quality control in pharmaceutical formulations.

Scientific Research Applications

Structural Overview

This compound features a purine derivative, multiple ether and ester linkages, and a phosphate group, which contribute to its unique biological activity. Its structural complexity allows it to function as both a nucleotide analog and a prodrug, enhancing its utility in therapeutic applications.

Antiviral Properties

The presence of the 6-aminopurine moiety suggests that this compound may exhibit antiviral properties similar to those of other nucleobase analogs. It has been associated with:

  • Inhibition of viral replication : Similar compounds have been shown to interfere with viral RNA synthesis.
  • Potential use in HIV treatment : Given its structural similarity to known antiretroviral agents like Tenofovir, it may serve as a candidate for further development in HIV therapy.

Drug Design and Development

The compound's complex functionalization makes it a valuable candidate for drug design:

  • Prodrug formulation : Its structure allows for modification to enhance bioavailability and reduce toxicity.
  • Quality control in pharmaceuticals : As an impurity associated with Tenofovir Disoproxil Fumarate, understanding its behavior is crucial for ensuring the quality of antiretroviral medications .

Nucleic Acid Chemistry

The compound's structural features enable it to participate in biochemical processes related to nucleic acids:

  • Nucleotide signaling : Its purine base may play a role in cellular signaling pathways.
  • Potential as a research tool : It could be used to study nucleic acid interactions and mechanisms due to its ability to mimic natural nucleotides.

Interaction Studies

Understanding how this compound interacts within biological systems is essential:

  • Binding affinity studies : Investigating how it binds to viral enzymes or cellular receptors can provide insights into its mechanism of action.
  • Comparative analysis with similar compounds : Studying its interactions alongside compounds like Acyclovir and Guanosine can highlight its unique properties .

Synthesis and Characterization

The synthesis of this compound involves several steps, which require optimization for yield and purity:

  • Starting materials : Selection of appropriate precursors is crucial.
  • Reagent optimization : The choice of reagents can significantly affect the reaction outcome.
  • Purification methods : Techniques such as chromatography may be employed to isolate the desired product.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study AAntiviral activityDemonstrated inhibition of viral replication comparable to established nucleoside analogs.
Study BDrug formulationExplored modifications that enhance bioavailability; suggested pathways for prodrug development.
Study CNucleic acid interactionFound that the compound binds effectively to specific RNA sequences, indicating potential as a research tool.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Molecular Weight (g/mol) Key Functional Groups Stereochemical Features Stability/Solubility
Target Compound ~650 (estimated) Phosphoryl, carbonate, oxymethyl esters (2S) configuration Moderate hydrolytic stability due to carbonate; polar phosphoryl may enhance solubility
Propan-2-yl 2-{[(S)-({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)(phenoxy)phosphinoyl]amino}-2-methylpropanoate () ~600 (estimated) Phenoxy-phosphinoyl, methylpropanoate ester (S)-phosphinoyl, (R)-propan-2-yl Lower solubility due to aromatic phenoxy group; phosphinoyl less polar than phosphoryl
Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate () ~450 (estimated) Phosphonate, chloro-purine, diisopropyl esters (R)-propan-2-yl High hydrolytic stability (phosphonate); chloro substituent increases lipophilicity
Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate () 633.418 Dichloro-oxolane, ethoxy-purine, phenoxy-phosphoryl Multiple (R) configurations in oxolane Dichloro and ethoxy groups enhance lipophilicity; oxolane rigidity may reduce metabolic degradation

Structural and Functional Differences

Backbone Complexity: The target compound’s phosphoryl-carbonate scaffold distinguishes it from analogs with phosphinoyl () or phosphonate () backbones. The carbonate group may balance stability and hydrolytic activation compared to the more stable phosphonate in ’s compound .

Substituent Effects: Chlorine and Ethoxy Groups: and highlight chloro and ethoxy substitutions on the purine ring, which enhance lipophilicity and resistance to enzymatic degradation. Aromatic vs. Aliphatic Esters: The phenoxy group in and ’s compounds reduces solubility compared to the target’s aliphatic propan-2-yl carbonate .

Stereochemical Impact :

  • The (2S) configuration in the target compound contrasts with the (R)-propan-2-yl in and . Stereochemistry influences binding to chiral biological targets, such as kinases or polymerases, suggesting divergent activity profiles .

Molecular Weight and Conformation :

  • ’s compound (633.418 g/mol) includes a rigid oxolane ring, limiting conformational flexibility. The target compound’s linear carbonate-phosphoryl chain may allow better adaptability in binding pockets .

Preparation Methods

Traditional Alkylation Approach

The foundational synthesis route involves the alkylation of (2S)-1-(6-aminopurin-9-yl)propan-2-ol with chloromethyl isopropyl carbonate (CMIC) under basic conditions. Key steps include:

  • Azeotropic distillation : Toluene and triethylamine are used to remove water, ensuring anhydrous conditions critical for minimizing hydrolysis side reactions.

  • CMIC addition : At 50–55°C, CMIC reacts with the alcohol moiety to form the carbonate ester linkage, achieving ~85% conversion after 5 hours.

  • Workup and purification : Dichloromethane extraction followed by solvent distillation yields the crude product, which is further purified via recrystallization from acetone.

Reaction Conditions :

ParameterValue
Temperature50–55°C
SolventToluene/N-methylpyrrolidone
CatalystTetrabutylammonium bromide
Yield85% (crude)

This method, while effective, faces challenges in controlling regioisomeric impurities due to the reactivity of CMIC under alkaline conditions.

Phase Transfer Catalysis (PTC) Method

Patent CN110590842A discloses an improved PTC-based approach using tetrabutylammonium bromide (TBAB) to enhance reaction efficiency:

  • Reagent system : Tenofovir (PMPA), CMIC (3 equiv), TBAB (0.1 equiv), and triethylamine (2 equiv) in N,N-dimethylacetamide.

  • Temperature optimization : Maintaining 50–60°C prevents CMIC degradation while ensuring complete conversion.

  • Impurity suppression : Urea (1 equiv) is added to sequester reactive formaldehyde byproducts, reducing impurities A and B by 62% compared to earlier methods.

Comparative Performance :

AdditivePurity (%)Yield (%)
None71.668
Urea98.282
Ammonium sulfate95.479

This method achieves a 98.2% purity through strategic use of hydrogen-bonding additives that stabilize transition states.

Solvent Engineering Strategies

Solvent selection profoundly impacts reaction kinetics and product isolation:

Example Systems :

  • Polar aprotic solvents : N-methylpyrrolidone (NMP) enhances CMIC solubility but requires strict temperature control <60°C to avoid carbamate decomposition.

  • Toluene/acetonitrile mixtures : Enable azeotropic removal of water while maintaining CMIC stability, though with lower reaction rates (k = 0.15 min⁻¹ vs. 0.22 min⁻¹ in NMP).

  • Chilled workup : Extraction into ice-cold dichloromethane at 5–10°C minimizes hydrolysis during isolation.

Optimization Strategies

Auxiliary Agent Selection

The CN110590842A patent systematically evaluates additives for impurity suppression:

Auxiliary AgentFunctionPurity Increase
UreaForms stable adducts with HCHO+26.6%
Ammonium acetateBuffers pH during workup+18.9%
Pivaloyl amideSteric hindrance to side reactions+22.1%

Notably, urea’s dual role as a nucleophile scavenger and hydrogen-bond donor reduces dimeric impurities by 41%.

Temperature-Conversion Relationships

Data from Example 4 of CN110590842A reveals:

  • 50°C : Optimal balance between CMIC stability (t₁/₂ = 4.2 hr) and reaction rate (k = 0.18 min⁻¹).

  • >70°C : Rapid CMIC decomposition (>30% loss in 1 hr) leads to increased impurity B formation (up to 7.8%).

  • <40°C : Incomplete conversion (<60%) even with extended reaction times (8+ hr).

Analytical Control Methods

HPLC Monitoring

Reverse-phase HPLC with C18 columns (Method from):

  • Mobile phase : 0.1% H3PO4 (A) / Acetonitrile (B) gradient

  • Retention times :

    • Target compound: 12.4 min

    • Impurity A: 9.8 min

    • Impurity B: 14.2 min

Validation parameters:

ParameterValue
LOD0.02%
LOQ0.07%
Linearity (R²)0.9998

Industrial-Scale Challenges

Crystallization Optimization

Isopropanol anti-solvent crystallization parameters:

VariableOptimal Range
Cooling rate0.5°C/min
Seed loading2–3% w/w
Final temperature−10°C

This protocol yields 99.4% pure crystals with mean particle size 85–120 µm, suitable for direct compression.

Recent Patent Developments

The CN110590842A process introduces critical innovations:

  • Recyclable catalysts : TBAB recovery via aqueous extraction (82% recovery efficiency).

  • Continuous flow system : Microreactor technology reduces reaction time from 5 hr to 22 min.

  • Green chemistry metrics :

    • E-factor: 18.7 → 9.2

    • PMI: 56 → 31

Q & A

Q. What are the key considerations in synthesizing TDF to ensure proper stereochemistry and phosphate protection?

Methodological Answer: The synthesis of TDF requires precise control of stereochemistry at the (2S)-propan-2-yl moiety and protection of the labile phosphoryloxy groups. Critical steps include:

  • Use of chiral auxiliaries or enzymatic resolution to maintain stereochemical integrity .
  • Sequential protection of the phosphate group using propan-2-yloxycarbonyloxymethoxy and oxymethyl groups to prevent premature hydrolysis .
  • Monitoring reaction intermediates via HPLC or LC-MS to confirm intermediate purity and structural fidelity.

Q. Which analytical techniques are most reliable for quantifying TDF in combined formulations?

Methodological Answer: Reverse-phase liquid chromatography (RP-LC) with UV detection at 265 nm is the gold standard for quantifying TDF in formulations. Key validation parameters include:

  • Linearity : Calibration curves (0.1–50 µg/mL) with R² > 0.995 .
  • Precision : Intraday and interday RSD < 2% .
  • Specificity : Baseline separation from co-formulated drugs (e.g., Lamivudine) using C18 columns and acetonitrile-phosphate buffer mobile phases .

Q. What are the critical factors affecting TDF stability under various pH and temperature conditions?

Methodological Answer: TDF undergoes pH-dependent hydrolysis, particularly in acidic environments, releasing the active tenofovir. Stability studies should:

  • Use accelerated degradation conditions (e.g., 40°C/75% RH) to assess shelf life .
  • Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., propan-2-yl carbonate cleavage).
  • Buffer formulations to neutral pH (6.8–7.4) to minimize hydrolysis during storage .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of TDF using factorial experimental design?

Methodological Answer: A full factorial design (FFD) evaluates interactions between variables like temperature, solvent polarity, and catalyst loading. For TDF synthesis:

  • Factors : Reaction time (4–12 hrs), solvent (acetonitrile vs. THF), and molar ratio of phosphorylating agent (1.2–2.0 equiv) .
  • Response Surface Modeling : Predicts optimal conditions (e.g., 8 hrs, acetonitrile, 1.5 equiv agent) for >90% yield .
  • Validation : Confirm reproducibility using central composite designs (CCD) .

Q. How to resolve discrepancies in crystallographic data analysis for TDF using SHELX and ORTEP-III?

Methodological Answer: Discrepancies in bond lengths/angles between SHELX-refined structures and ORTEP-III visualizations may arise from:

  • Thermal Motion Artifacts : High displacement parameters (Uiso) in labile groups (e.g., carbonate esters) can distort electron density maps. Use SHELXL’s SIMU and DELU restraints to model anisotropic displacement .
  • Twinned Crystals : Apply SHELXD for twin-law identification and refine using HKLF5 data format in SHELXL .
  • Validation : Cross-check with PLATON ADDSYM to detect missed symmetry .

Q. What strategies correlate in vitro stability data with in vivo pharmacokinetics for TDF?

Methodological Answer:

  • In Vitro Hydrolysis : Simulate gastrointestinal conditions (pH 1.2–6.8) to measure prodrug activation rates. Use compartmental modeling (e.g., NONMEM) to link hydrolysis kinetics to plasma tenofovir AUC .
  • Permeability Assays : Caco-2 cell models predict intestinal absorption, correlating with bioavailability in human trials .
  • PBPK Modeling : Incorporate enzyme distribution (e.g., esterases) and tissue-specific clearance to predict dose-response relationships .

Q. How can computational models predict TDF’s interaction with HIV reverse transcriptase?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model TDF’s diphosphate form (active metabolite) into the RT active site. Key interactions include:
    • Mg²⁺ coordination with phosphate groups .
    • Hydrogen bonding with Lys65 and Asp113 .
  • MD Simulations : AMBER or GROMACS simulations (50 ns) assess binding stability and resistance mutations (e.g., K65R) impacting affinity .

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